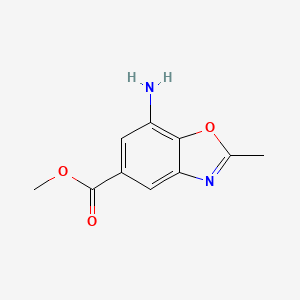
Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzoxazoles are bicyclic heteroarenes that have been extensively studied for their potential in drug discovery due to their broad substrate scope and functionalization possibilities .
Preparation Methods
The synthesis of Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often focus on optimizing yield, atom economy, and eco-friendliness, although long reaction times can be a limitation .
Chemical Reactions Analysis
Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Condensation: This reaction involves the combination of the compound with aldehydes or ketones to form new benzoxazole derivatives.
Scientific Research Applications
Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit specific enzymes or receptors, leading to antimicrobial, antifungal, and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:
5-Amino-2-methyl-1,3-benzoxazole: This compound shares a similar core structure but lacks the carboxylate group, which can influence its biological activity and chemical reactivity.
2-Methyl-1,3-benzoxazol-5-amine: Another similar compound that differs in its functional groups, affecting its applications and properties.
Properties
IUPAC Name |
methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-12-8-4-6(10(13)14-2)3-7(11)9(8)15-5/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQZTKLRMZVVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2O1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














